molecular formula C9H11NO B11924530 7-amino-2,3-dihydro-1H-inden-5-ol

7-amino-2,3-dihydro-1H-inden-5-ol

Cat. No.: B11924530
M. Wt: 149.19 g/mol
InChI Key: ABOKCEDAEDDQCD-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1H-inden-5-ol is a bicyclic organic compound featuring an indane core (a fused benzene and cyclopentane ring system) with hydroxyl (-OH) and amino (-NH₂) groups at positions 5 and 7, respectively. The compound’s structure combines aromaticity with functional group reactivity, making it a candidate for applications in materials science and pharmaceuticals. Its rigid bicyclic framework enhances thermal stability, while the hydroxyl and amino groups enable participation in condensation and polymerization reactions .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

7-amino-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C9H11NO/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5,11H,1-3,10H2

InChI Key

ABOKCEDAEDDQCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2,3-dihydro-1H-inden-5-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-nitro-2,3-dihydro-1H-inden-5-ol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs under mild conditions and yields the desired amine product.

Another approach involves the cyclization of a suitable precursor, such as 2-(2-nitrophenyl)ethanol, followed by reduction of the nitro group to an amine. This method may require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalytic hydrogenation with Pd/C is a common industrial method due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-amino-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro derivative.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

7-amino-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indene backbone provides a rigid structure that can interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position: The position of functional groups significantly affects reactivity. For example, this compound’s -NH₂ group at C7 and -OH at C5 enable dual hydrogen bonding, while 5-amino-2,3-dihydro-1H-inden-2-ol (amino at C5, hydroxyl at C2) shows altered solubility and steric interactions .
  • Electron-Withdrawing Groups : Fluorine (e.g., 2,2-difluoro-2,3-dihydro-1H-inden-5-ol) and chlorine (e.g., 5-chloro-2,3-dihydro-1H-inden-1-one) increase electrophilicity, enhancing stability in harsh environments but limiting biocompatibility .
  • Rigidity vs. Flexibility : Methyl-substituted derivatives (e.g., 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol) exhibit rigid frameworks that improve high-temperature/high-pressure (HTHP) performance in industrial fluids, whereas aldehydes (e.g., 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde) offer reactive sites for further functionalization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-amino-2,3-dihydro-1H-inden-5-ol, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with a substituted indenone derivative (e.g., 5-hydroxy-2,3-dihydro-1H-inden-1-one). Introduce the amino group via reductive amination using ammonia or a protected amine source under hydrogenation conditions (e.g., Pd/C catalyst) .
  • Step 2 : Optimize reaction conditions (temperature: 50–80°C; pressure: 1–3 atm H₂) to minimize side products.
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water solvent system).
  • Purity Validation : Use HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR (e.g., δ ~5.0 ppm for -NH₂ protons) .

Q. How can spectroscopic techniques characterize this compound?

  • NMR Analysis :

  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), dihydroindenyl CH₂ groups (δ 2.5–3.5 ppm), and -NH₂ protons (δ ~5.0 ppm, broad singlet).
  • ¹³C NMR : Confirm carbonyl absence (no peaks >190 ppm) and assign carbons adjacent to -NH₂ (δ ~120–140 ppm for aromatic carbons).
    • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ (theoretical m/z: 164.1) and rule out impurities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the amino group in substitution reactions?

  • Mechanistic Insights :

  • Electronic Effects : The electron-donating -NH₂ group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation). Compare reactivity with methoxy (-OMe) or hydroxyl (-OH) analogs using DFT calculations to assess charge distribution .
  • Steric Effects : Steric hindrance from the dihydroindenyl structure may limit access to the para position of the -NH₂ group. Conduct kinetic studies (e.g., monitoring reaction rates with bulky vs. small electrophiles) .
    • Contradiction Resolution : If unexpected regioselectivity arises, use X-ray crystallography or NOESY NMR to analyze spatial constraints .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no effect:

  • Step 1 : Verify compound purity (HPLC, elemental analysis).
  • Step 2 : Replicate assays under standardized conditions (cell line: MCF-7 vs. HEK293; serum concentration: 10% FBS).
  • Step 3 : Probe off-target effects via kinase profiling or proteomics. Contradictions may arise from differences in cell permeability or metabolite interference .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Chromatographic Methods :

  • Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or SFC (supercritical CO₂ with 20% ethanol modifier).
    • Synthetic Resolution :
  • Synthesize diastereomers via reaction with a chiral auxiliary (e.g., (R)- or (S)-Mosher’s acid), then separate via crystallization .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar compounds in receptor binding?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). Compare binding scores with methoxy (7-methoxy analog) and hydroxyl (7-hydroxy analog) derivatives.
  • In Vitro Validation : Perform competitive binding assays (³H-LSD displacement) to quantify affinity (Kᵢ values) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Key Issues :

  • Amino Group Stability : Degradation under prolonged heating; mitigate via inert atmosphere (N₂) and low-temperature steps.
  • Byproduct Formation : Optimize catalytic hydrogenation (e.g., switch from Pd/C to Raney Ni for selective reduction).
  • Scale-Up Protocols : Transition from batch to flow chemistry for improved yield and reproducibility .

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